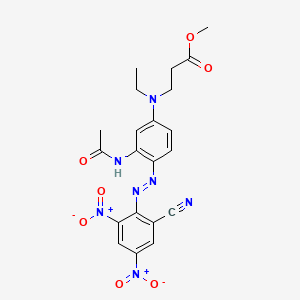
Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate is a useful research compound. Its molecular formula is C21H21N7O7 and its molecular weight is 483.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate, commonly referred to as compound 88351-59-1, is a synthetic organic compound characterized by its complex azo structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N7O7, with a molar mass of approximately 483.43 g/mol. Its structure features an acetylamino group and a dinitrophenyl azo moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N7O7 |
| Molar Mass | 483.434 g/mol |
| CAS Number | 88351-59-1 |
| EINECS | 289-406-9 |
Mechanisms of Biological Activity
Research indicates that compounds with azo structures often exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The biological activity of this compound is primarily attributed to:
- Azo Group Reactivity : Azo compounds can undergo reduction to form amines, which may interact with biological targets.
- Electrophilic Character : The presence of dinitrophenyl groups enhances the electrophilic nature of the compound, potentially leading to interactions with nucleophiles in biological systems.
- Hydrogen Bonding : The acetylamino group may facilitate hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.
Antimicrobial Activity
A study assessing the antimicrobial properties of various azo compounds found that similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
Antitumor Activity
In vitro studies on related azo compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis through oxidative stress pathways. Further research is warranted to evaluate the specific antitumor effects of this compound.
Case Studies
- Study on Azo Compounds : A series of azo compounds were evaluated for their cytotoxic effects on various cancer cell lines. Compounds with similar structures showed IC50 values in the micromolar range, indicating potential for further development.
- Toxicological Assessments : Toxicological studies on azo dyes have revealed concerns regarding mutagenicity and carcinogenicity; thus, evaluating the safety profile of this compound is crucial for its potential therapeutic use.
Properties
CAS No. |
88351-59-1 |
|---|---|
Molecular Formula |
C21H21N7O7 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2-cyano-4,6-dinitrophenyl)diazenyl]-N-ethylanilino]propanoate |
InChI |
InChI=1S/C21H21N7O7/c1-4-26(8-7-20(30)35-3)15-5-6-17(18(10-15)23-13(2)29)24-25-21-14(12-22)9-16(27(31)32)11-19(21)28(33)34/h5-6,9-11H,4,7-8H2,1-3H3,(H,23,29) |
InChI Key |
BCEWNCRIZVBZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















